molecular formula C8H6N2O6 B14538930 [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid CAS No. 62427-52-5

[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid

Cat. No.: B14538930
CAS No.: 62427-52-5
M. Wt: 226.14 g/mol
InChI Key: ZWEBKVUAKAJPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrrole ring and a propanedioic acid moiety attached to the pyrrole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitropyrrole with malonic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield [(4-Amino-1H-pyrrol-2-yl)methylidene]propanedioic acid .

Scientific Research Applications

[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

62427-52-5

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

2-[(4-nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid

InChI

InChI=1S/C8H6N2O6/c11-7(12)6(8(13)14)2-4-1-5(3-9-4)10(15)16/h1-3,9H,(H,11,12)(H,13,14)

InChI Key

ZWEBKVUAKAJPQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C=C(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.